Biotin-4-luorescein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

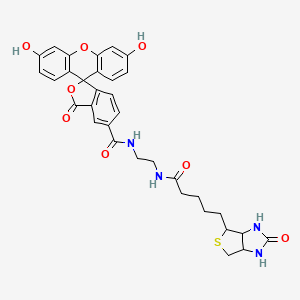

Biotin-4-Fluorescein (CAS 1032732-74-3) is a bifunctional conjugate combining biotin, a high-affinity binder of avidin/streptavidin, with fluorescein, a widely used fluorescent dye. Its molecular formula is C₃₃H₃₂N₄O₈S, with a molecular weight of 644.7 g/mol . The compound exhibits dual functionality:

- Biotin moiety: Enables specific, high-affinity binding (Kd ~10⁻¹⁵ M) to avidin/streptavidin tetramers through non-cooperative interactions .

- Fluorescein moiety: Provides strong fluorescence emission at 518 nm (excitation at 492 nm), which is quenched upon biotin-avidin binding, enabling real-time quantification of biotin-binding sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-4-Fluorescein typically involves the conjugation of biotin to fluorescein through a spacer arm. The process begins with the activation of biotin, followed by its reaction with fluorescein isothiocyanate (FITC) under mild conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Biotin-4-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified using high-performance liquid chromatography (HPLC) and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-4-Fluorescein primarily undergoes binding reactions with biotin-binding proteins such as avidin and streptavidin. These interactions result in fluorescence quenching, which is a key feature utilized in various assays .

Common Reagents and Conditions

Reagents: Biotin, fluorescein isothiocyanate (FITC), DMSO, DMF.

Conditions: Room temperature, organic solvents, mild reaction conditions.

Major Products Formed

The major product formed from the reaction of biotin and fluorescein is Biotin-4-Fluorescein itself. This compound is characterized by its strong fluorescence and high affinity for biotin-binding proteins .

Scientific Research Applications

Fluorescence-Based Assays

Homogeneous Fluorescence Assays

B4F serves as a convenient molecular probe for detecting avidin and unlabeled biotin in homogeneous fluorescence assays. In these assays, the binding of B4F to (strept)avidin results in fluorescence quenching, which can be quantitatively measured. For instance, a study demonstrated that the extent of fluorescence quenching correlates linearly with the concentration of functional avidin in a sample, allowing for precise quantification of biotin levels in complex mixtures such as multivitamin tablets .

Fluorescence Quenching Assays

The fluorescence quenching properties of B4F have been employed to determine the number of biotin-binding sites on streptavidin-conjugated quantum dots (QDs). This method provides a straightforward approach to quantify binding capacity by observing changes in fluorescence intensity as B4F is titrated into solutions containing QDs . The results indicated significant differences in biotin binding capacity among various QD preparations, which is crucial for applications in cell tagging and imaging .

Characterization of Biotin-Binding Proteins

Binding Studies with Avidin and Streptavidin

B4F is instrumental in studying the interactions between biotin and its binding proteins. Its high affinity for avidin and streptavidin enables researchers to accurately measure binding kinetics and affinities. Analytical testing has shown that B4F can be used to assess the binding characteristics even in crude biological samples, making it a valuable tool for biochemical analysis .

Photostability and Quantification Challenges

Impact of Photostability

While B4F is widely used, studies have highlighted potential issues regarding its photostability. The biotin moiety can undergo photosensitized oxidation, leading to a mixture of biotin sulfoxides that may affect quantitation accuracy . This finding emphasizes the need for careful experimental design when using B4F in fluorescent assays.

Case Studies

Mechanism of Action

Biotin-4-Fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding results in fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of Biotin-4-Fluorescein are primarily avidin and streptavidin, and the pathway involves the formation of a strong biotin-avidin complex .

Comparison with Similar Compounds

Biotin-Fluorescein Conjugates

Conventional Fluorescein Biotin

- Binding Kinetics : Slower association with avidin compared to Biotin-4-Fluorescein, limiting its use in rapid assays .

- Fluorescence Quenching : Less efficient quenching, reducing sensitivity in quantification .

- Structural Difference : Lacks the optimized linker in Biotin-4-Fluorescein, which enhances stability and binding efficiency .

Biotin-4-Fluorescein

- Advantages :

- Faster binding : Completes avidin interaction within minutes, ideal for high-throughput workflows .

- Enhanced fluorescence signal : 20–30% brighter than conventional fluorescein biotin due to optimized conjugation .

- Superior quenching : 95% fluorescence reduction upon avidin binding, enabling precise quantification .

Other Biotin Derivatives

Biotin-3-sulfo-NHS Ester

- Function : Targets primary amines (e.g., lysine residues) for protein labeling.

- Limitation: No inherent fluorescence; requires secondary detection systems (e.g., streptavidin-HRP) .

- Comparison : Biotin-4-Fluorescein eliminates the need for secondary reagents, streamlining workflows .

Desthiobiotin

- Binding Affinity : Lower affinity (Kd ~10⁻¹¹ M) for reversible binding applications .

- Use Case : Suitable for competitive elution assays but unsuitable for high-sensitivity fluorescence detection .

Fluorescein-Labeled Probes (Non-Biotin)

Alternative Fluorophore-Biotin Conjugates

Atto 550-Biotin

- Spectral Profile : Ex/Em = 550/575 nm (red-shifted vs. fluorescein).

- Use : Multiplex assays requiring distinct emission channels .

- Drawback : Lower quenching efficiency compared to Biotin-4-Fluorescein .

Biotin-Maleimide

- Target : Thiol groups (e.g., cysteine residues).

- Application : Site-specific protein labeling.

- Limitation : Requires additional fluorescent tags for detection .

Table 1. Biotin-4-Fluorescein vs. Key Competitors

Biological Activity

Biotin-4-fluorescein (B4F) is a biotin derivative that has gained attention in biochemical research due to its unique properties as a fluorescent probe. It is primarily utilized in assays to study the binding interactions of biotin with avidin and streptavidin, which are proteins known for their strong affinity for biotin. This article explores the biological activity of B4F, its applications in various assays, and relevant research findings.

B4F operates on the principle of fluorescence quenching, where the binding of biotin to avidin or streptavidin results in a change in fluorescence intensity. This change can be quantitatively measured to determine the concentration of biotin or the binding capacity of the protein. The fluorescence quenching occurs when B4F binds to the protein, leading to a decrease in emitted light, which can be reversed upon saturation of binding sites.

Applications in Assays

- Fluorescence Assays : B4F is widely used in homogeneous fluorescence assays to measure biotin levels in various samples. For instance, a study demonstrated that mixing B4F with avidin allows for the quantification of biotin concentrations as low as 0.5 pmol in complex matrices like multivitamin tablets .

- Standardization of Avidin Solutions : The compound serves as a standard for titrating avidin concentrations, where the fluorescence intensity correlates directly with the amount of functional avidin present .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 600.67 g/mol |

| Fluorescence Emission Peak | 520 nm |

| Binding Affinity (Kd) | 0.5 nM (approx.) |

| Detection Limit | 0.5 pmol |

Study 1: Quantification of Biotin in Food Supplements

In a study published in Analytical Chemistry, researchers utilized B4F to measure biotin levels in multivitamin tablets. They established a competitive assay format where varying concentrations of avidin and B4F were mixed with diluted egg white samples. The results indicated that B4F could accurately quantify biotin levels even in complex food matrices, demonstrating its utility for nutritional analysis .

Study 2: Binding Characteristics with Engineered Avidins

Research published in Proceedings of the National Academy of Sciences explored the binding characteristics of engineered streptavidins with B4F. The study found that modified streptavidins exhibited unexpectedly tight binding to B4F, which was reversible. This finding is significant for developing biosensors and diagnostic tools that require precise control over biotin-protein interactions .

Research Findings

- Fluorescence Quenching Dynamics : The extent of fluorescence quenching is directly proportional to the concentration of avidin present, allowing for real-time monitoring of binding events .

- Assay Sensitivity : The sensitivity of B4F-based assays makes it suitable for applications in clinical diagnostics and environmental monitoring where low concentrations of biotin are critical .

- Stability and Versatility : B4F shows high stability under various experimental conditions, making it versatile for different assay formats and conditions.

Properties

Molecular Formula |

C33H32N4O8S |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |

InChI Key |

AIDMEYLMNJVABB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.